METHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
Methyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a bromophenyl group, a difluoromethyl group, and a pyrazolopyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, including the formation of the pyrazolopyridinyl core and the introduction of the bromophenyl and difluoromethyl groups. Common synthetic routes may involve:
Formation of the Pyrazolopyridinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Introduction of the Difluoromethyl Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets. The bromophenyl and difluoromethyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The pyrazolopyridinyl core may also contribute to the compound’s overall biological activity by interacting with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
- 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
Uniqueness
Methyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is unique due to its combination of functional groups and its pyrazolopyridinyl core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O2/c1-9-15-12(16(19)20)7-13(10-3-5-11(18)6-4-10)21-17(15)23(22-9)8-14(24)25-2/h3-7,16H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLCQYYCROGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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